3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)-
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Overview
Description
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- is a complex organic compound belonging to the class of piperidinediols These compounds are characterized by a piperidine ring with hydroxyl groups and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine derivatives and substituted benzaldehydes.
Reaction Steps: Key steps may include condensation reactions, reduction, and hydroxylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired configuration and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Larger-scale production using continuous flow reactors for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of substituents on the piperidine ring or aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific pathways.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets:
Molecular Targets: Such as enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Piperidinediol, 1,3-dimethyl-6-phenyl: A similar compound with a phenyl group instead of a methylphenyl group.
1,3-Dimethyl-4-hydroxy-6-phenylpiperidine: Another related compound with different substituents.
Uniqueness
The unique configuration and substituents of 3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- may confer specific properties, such as increased binding affinity or selectivity for certain targets, making it a valuable compound for research and development.
Properties
CAS No. |
129170-19-0 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(3S,4R,6S)-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-10-4-6-11(7-5-10)12-8-13(16)14(2,17)9-15(12)3/h4-7,12-13,16-17H,8-9H2,1-3H3/t12-,13+,14-/m0/s1 |
InChI Key |
IDWXHKKUGIDBSS-MJBXVCDLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]([C@@](CN2C)(C)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)O |
Origin of Product |
United States |
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